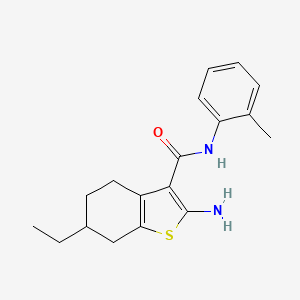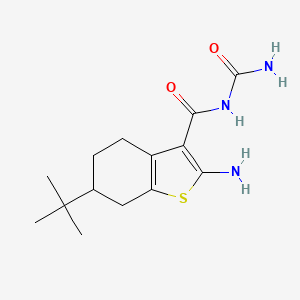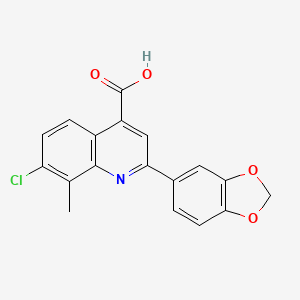
3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of isotopically labeled benzaldehydes and their derivatives is a topic of interest due to their applications in molecular imaging and as intermediates in the synthesis of biologically relevant molecules .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from non-aromatic precursors. For example, an isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from a linear synthesis involving the reaction of labeled methyl iodide with glutaric monomethyl ester chloride, followed by cyclization and aromatization to yield dimethoxybenzene. Further chemical transformations led to the desired product . Similarly, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved by reacting amino-triazolones with hydroxybenzaldehyde, followed by acetylation and methylation reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, a second monoclinic polymorph of a benzylideneamino compound was characterized, revealing the dihedral angles between the benzene rings and the pyrazolone ring, as well as intramolecular hydrogen bonding . The structure of a methoxybenzaldehyde derivative was determined by X-ray analysis, showing an orthorhombic crystal system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, reductive alkylation, and condensation reactions. These reactions are carefully chosen to introduce specific functional groups and to achieve regioselectivity . The reactivity of these compounds can also be influenced by the solvent used, as shown in the non-aqueous medium titrations of triazolone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using elemental analysis, mass spectrometry, infrared spectroscopy, NMR, and UV-visible spectroscopy. These techniques provide information on the purity, molecular weight, functional groups, and electronic structure of the compounds . Additionally, the effects of solvents on the acidity of compounds were investigated through potentiometric titrations, yielding pKa values .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Compounds structurally related to "3-((Dimethylamino)methyl)-4-methoxybenzaldehyde hydrochloride" are often discussed in the context of synthetic methods and their pharmaceutical applications. For instance, research on the synthesis of vanillin (a methoxybenzaldehyde derivative) highlights its importance in the pharmaceutical, perfumery, and food flavoring industries. A promising and practical synthesis method for vanillin proposes its significance in various applications (Tan Ju & Liao Xin, 2003).
Antioxidant Properties
Isoxazolone derivatives, synthesized from aromatic aldehydes, have shown significant biological and medicinal properties, including antioxidant effects. These compounds, including methoxybenzaldehyde derivatives, serve as excellent intermediates for the synthesis of numerous heterocycles and undergo various chemical transformations, indicating their potential in medicinal chemistry research (Rima Laroum et al., 2019).
Environmental and Health Studies
Environmental and health impact studies of compounds like parabens, which share a phenolic structure with methoxybenzaldehydes, suggest the importance of understanding the fate, behavior, and potential health effects of chemical compounds in aquatic environments and consumer products (Camille Haman et al., 2015).
Catalytic Oxidation and Chemical Transformations
Research on the catalytic oxidation of lignins into aromatic aldehydes (including methoxybenzaldehydes) discusses the influence of various factors on the yield of aldehydes and the process selectivity. This indicates the relevance of such compounds in the development of environmentally friendly chemical processes and materials science (V. Tarabanko & N. Tarabanko, 2017).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3;/h4-6,8H,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPSQQRHIZHRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)
![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)


![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

